molecular formula C7H9N3O B1584557 N,N-Bis(2-cyanoethyl)formamide CAS No. 3445-84-9

N,N-Bis(2-cyanoethyl)formamide

Cat. No. B1584557
CAS RN: 3445-84-9
M. Wt: 151.17 g/mol
InChI Key: MYRFNYCEQURXPT-UHFFFAOYSA-N
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Description

“N,N-Bis(2-cyanoethyl)formamide” is a chemical compound with the CAS Number: 3445-84-9. It has a molecular weight of 151.17 and its IUPAC name is bis(2-cyanoethyl)formamide . It is stored under an inert atmosphere, preferably in a freezer, under -20°C .


Molecular Structure Analysis

The molecular formula of “N,N-Bis(2-cyanoethyl)formamide” is C7H9N3O . The InChI code for this compound is 1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

“N,N-Bis(2-cyanoethyl)formamide” is a liquid with a density of 1.116 g/cm3 . It has a boiling point of 444.1 °C at 760 mmHg and a flash point of 222.4 °C . It is soluble in water .

Scientific Research Applications

Gas Chromatography (GC) Liquid Phase

CEF serves as an effective liquid phase in gas chromatography for the separation of aromatic compounds from other components in motor gasolines . This application is crucial for the analysis of gasoline to ensure quality and performance standards.

Mass Spectrometry

In mass spectrometry, CEF can be used to generate a mass spectrum that helps in identifying the composition and structure of chemical compounds . This is particularly useful in forensic analysis and drug testing.

Nucleotide Synthesis

CEF is utilized as a phosphitylation reagent in the synthesis of nucleotides by the phosphite method . This is a key step in the production of DNA and RNA sequences for genetic research and therapeutic applications.

Analytical Chemistry

In analytical chemistry, CEF’s properties allow for the determination of boiling-point distribution of both aromatic and saturate-olefin fractions of gasolines . This helps in refining processes and in the development of new fuel formulations.

Safety and Hazards

“N,N-Bis(2-cyanoethyl)formamide” is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-bis(2-cyanoethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFNYCEQURXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063034
Record name Formamide, N,N-bis(2-cyanoethyl)-
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Bis(2-cyanoethyl)formamide

CAS RN

3445-84-9
Record name N,N-Bis(2-cyanoethyl)formamide
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Record name N,N-Bis(2-cyanoethyl)formamide
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Record name Formamide, N,N-bis(2-cyanoethyl)-
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Record name Formamide, N,N-bis(2-cyanoethyl)-
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Record name 3,3'-formyliminodipropiononitrile
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Record name N,N-Bis(2-cyanoethyl)formamide
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Synthesis routes and methods

Procedure details

Reactions of acrylonitrile and formamide in the presence of bases have been described. Thus, according to DRP 735,771, N,N-bis-(2-cyanoethyl)-formamide is obtained from 2 moles of acrylonitrile and 1 mole of formamide using catalytic quantities of sodium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N,N-Bis(2-cyanoethyl)formamide useful in analyzing gasoline composition?

A1: CEF exhibits selective affinity for aromatic hydrocarbons, making it a valuable stationary phase in gas chromatography. Research has shown that CEF effectively separates aromatics from other gasoline components like saturates and olefins. [, ] This separation allows for the accurate quantification of individual aromatic compounds, including benzene, toluene, ethylbenzene, and xylenes, which is crucial for assessing gasoline quality and environmental impact. []

Q2: Can N,N-Bis(2-cyanoethyl)formamide be used to analyze air samples?

A2: Yes, CEF's ability to separate aromatic hydrocarbons extends to analyzing ambient air samples. [] A study demonstrated that using CEF in gas chromatography, coupled with sulfuric acid extraction to remove interfering oxygenated solvents, enables the determination of aromatic hydrocarbons present in charcoal tube air samples. [] This application is particularly relevant for monitoring air quality and assessing exposure to potentially harmful aromatic compounds.

Q3: Beyond gasoline and air, are there other applications for N,N-Bis(2-cyanoethyl)formamide in analytical chemistry?

A3: CEF has proven useful for analyzing paint products like enamels and thinners. [] Due to stricter regulations on photochemically reactive solvents in paints, accurately quantifying aromatic content is critical. A gas chromatographic method utilizing CEF successfully determined toluene, ethylbenzene, and total aromatics in these products. [] This analysis helps ensure compliance with environmental regulations and minimize the release of volatile organic compounds.

Q4: Are there any limitations to using N,N-Bis(2-cyanoethyl)formamide in gas chromatographic analysis?

A4: While highly effective, CEF's performance can be influenced by certain factors. For example, the presence of gem-disubstituted cyclohexyl naphthenes and high concentrations of dicycloparaffins have been shown to introduce errors in the analysis of cyclopentyl-cyclohexyl naphthene splits in gasoline. [] Therefore, understanding the potential limitations and interferences associated with CEF is crucial for accurate and reliable analysis.

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